4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol - 1346447-24-2

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Catalog Number: EVT-1717177
CAS Number: 1346447-24-2
Molecular Formula: C7H4ClIN2O
Molecular Weight: 294.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: 7-Azaindoles are explored as potential therapeutics for various diseases, including cancer [], HIV [], Alzheimer's disease [], and inflammatory bowel disease []. They have shown promising activities as kinase inhibitors [, , , ], phosphodiesterase 5 inhibitors [], and viral attachment inhibitors [].
  • Material Science: 7-Azaindole derivatives, specifically tetra-aryl substituted ones, have exhibited aggregate-induced emission (AIE), making them potentially useful as fluorophores in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools [].

    Compound Description: This compound is the dihydrochloride dihydrate salt of pexidartinib, a small molecule inhibitor of the receptor tyrosine kinases c-Kit, c-Fms, and Flt3. [, ] Pexidartinib has shown efficacy in treating tenosynovial giant cell tumor (TGCT). [, ]

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

    Compound Description: This compound is a potent and selective Rho-kinase inhibitor developed by Bayer Schering Pharma. [] It exhibits therapeutic potential for conditions where Rho-kinase activity plays a significant role. []

4-Chloro-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound serves as a fundamental building block for more complex molecules. [] Its charge density distribution and electronic structure have been studied using experimental and theoretical methods. []

Propane-1-sulfonic acid {3-[5-(4-Chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide

    Compound Description: This compound and its various synthetic routes are the subject of patent applications. [, , ] While its specific biological activity is not explicitly stated in the provided abstracts, its patent filings suggest potential pharmaceutical applications.

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

    Compound Description: Identified as compound 22 in the research paper, this molecule is a potent type II CDK8 inhibitor showing promising anticancer activity against colorectal cancer. [] Its mechanism of action involves targeting CDK8, indirectly inhibiting β-catenin activity, and disrupting the WNT/β-catenin signaling pathway. []

(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one

    Compound Description: Designated as compound 42 in the study, this molecule acts as a potent ATP-mimetic inhibitor of Cdc7 kinase, demonstrating an IC50 value of 7 nM. [] Cdc7 kinase represents a potential target for cancer therapy. []

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)

    Compound Description: This compound, known as BMS-488043, acts as a potent HIV-1 attachment inhibitor and has progressed to clinical trials. [] Its mechanism of action involves interfering with the virus's ability to bind to host cells. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

    Compound Description: This compound is the product of a cyclization reaction involving (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile and triphenylphosphine. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

    Compound Description: This set of compounds represents a class of potent and selective 5-HT1F receptor agonists. [] These compounds, particularly the alkylamide derivatives, exhibited high selectivity for the 5-HT1F receptor and showed oral activity in the neurogenic plasma extravasation model, signifying potential antimigraine activity. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: This compound, identified as Venetoclax N-oxide (VNO), is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating certain blood cancers. [] It is formed during the oxidative stress degradation of Venetoclax. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax. [] It is generated from VNO via Meisenheimer rearrangement. []

2-Methylpyrimido[1,2‐a]benzimidazol-4-ol

    Compound Description: This compound, designated as compound III in the study, is a key intermediate in synthesizing various 4-[(dialkylamino)alkyl]amino-2-methylpyrimido[1,2-a]benzimidazoles. [] These derivatives were evaluated for antimalarial activity against Plasmodium berghei. []

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

    Compound Description: Identified as compound w2 in the research, this molecule is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] It shows promise as a potential therapeutic for inflammatory bowel disease (IBD). []

    Compound Description: Venetoclax, also known as ABT-199, is a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is currently in clinical development for treating hematologic malignancies. []

(1S,2R,5R)-5-(5-Bromo-4-methyl-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol (AR-II-04-26)

    Compound Description: This compound, AR-II-04-26, is a potent and selective inhibitor of the hepatitis B virus (HBV) replication. [] It shows a unique mechanism of action distinct from clinically approved anti-HBV nucleosides and nucleotides. []

(1S,2R,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3-(hydroxylmethyl)cyclopent-3-ene-1,2-diol (MK-III-02-03)

    Compound Description: MK-III-02-03 is another potent and selective inhibitor of HBV replication. [] Like AR-II-04-26, it demonstrates a distinct mechanism of action compared to existing anti-HBV drugs. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one

    Compound Description: This compound serves as a crucial intermediate in the synthesis of several biologically active compounds. []

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (Compound P1)

    Compound Description: This compound is a 7-azaindole analog designed based on the bioisosteric principle. [] It exhibited cytotoxicity against MCF-7, A549, and HOS cancer cells while showing lower toxicity to normal L929 cells. []

5-substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}1H-pyrrolo[2,3-b] pyridin-1-yl]4H-1,2,4-triazole-3-thioles

    Compound Description: This group of compounds was synthesized and evaluated for antibacterial and antifungal activities. Among them, compound 4f displayed significant antimicrobial activity. []

Tetra-aryl 7-azaindoles

    Compound Description: This group of compounds are synthesized by the Pd-catalyzed sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine. [] These compounds exhibit aggregate-induced emission (AIE) properties, making them potentially useful in optoelectronic devices and bioimaging tools. []

Properties

CAS Number

1346447-24-2

Product Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Molecular Formula

C7H4ClIN2O

Molecular Weight

294.48 g/mol

InChI

InChI=1S/C7H4ClIN2O/c8-6-4(12)2-11-7-5(6)3(9)1-10-7/h1-2,12H,(H,10,11)

InChI Key

KZWCKRUQKROLFL-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=CN=C2N1)O)Cl)I

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)O)Cl)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.